![molecular formula C16H15NO2S B14404860 Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- CAS No. 88255-40-7](/img/structure/B14404860.png)
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine derivatives often involves multi-step processes. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the targeted thieno[2,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for thieno[2,3-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-c]pyridine derivatives undergo various chemical reactions, including:
Oxidation: The oxidation of thieno[2,3-c]pyridine derivatives can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Thieno[2,3-c]pyridine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors, particularly kinase inhibitors.
Medicine: Explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of thieno[2,3-c]pyridine derivatives often involves their interaction with specific molecular targets, such as kinases. These compounds can act as ATP-mimetic kinase inhibitors by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs present in the thieno[2,3-c]pyridine scaffold .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Thieno[2,3-b]pyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thieno[2,3-c]pyridine derivatives .
Propriétés
Numéro CAS |
88255-40-7 |
|---|---|
Formule moléculaire |
C16H15NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
7-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-c]pyridine |
InChI |
InChI=1S/C16H15NO2S/c1-18-14-4-3-11(10-15(14)19-2)9-13-16-12(5-7-17-13)6-8-20-16/h3-8,10H,9H2,1-2H3 |
Clé InChI |
IMHKEGYFMRKWFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2SC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)
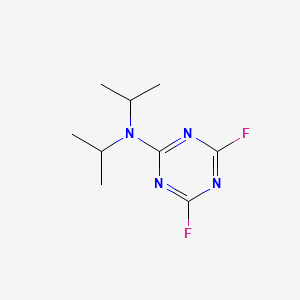
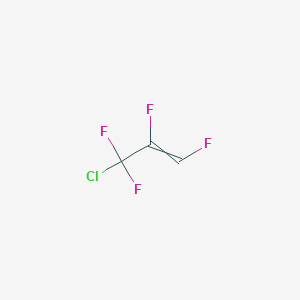
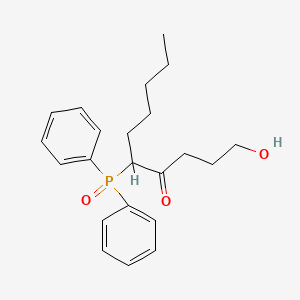
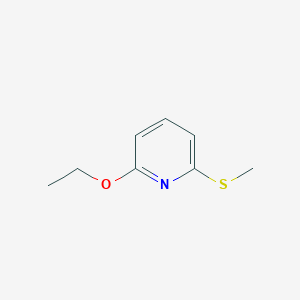
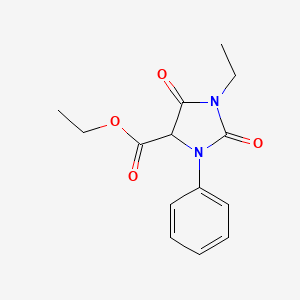
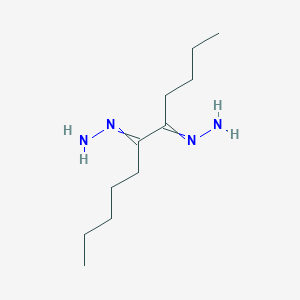
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
phosphanium nitrate](/img/structure/B14404823.png)
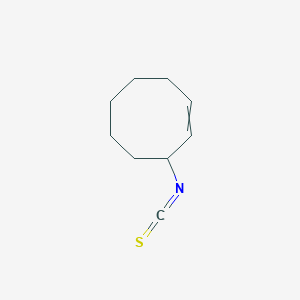
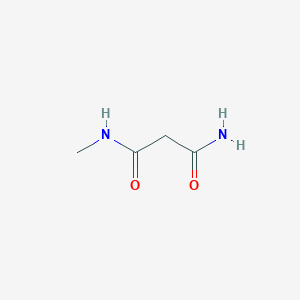
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)

